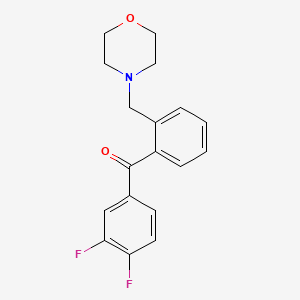

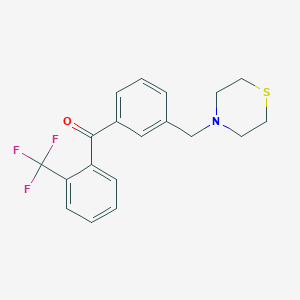

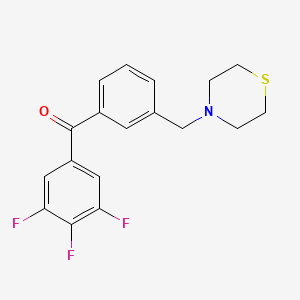

3',4'-Difluoro-2-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

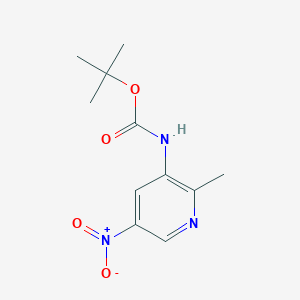

The compound of interest, 3',4'-Difluoro-2-morpholinomethyl benzophenone, is a derivative of benzophenone with specific substitutions that may influence its chemical and physical properties, as well as its biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related benzophenone derivatives and their characteristics, which can be used to infer potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of benzophenone analogues, as described in one of the studies, involves a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones . This suggests that the synthesis of 3',4'-Difluoro-2-morpholinomethyl benzophenone could potentially follow a similar pathway, with specific modifications to introduce the difluoro and morpholinomethyl groups at the appropriate positions on the benzophenone core.

Molecular Structure Analysis

Conformational analysis of benzophenone and its derivatives, such as 3,4'-dichlorobenzophenone, has been performed using theoretical calculations and experimental techniques like the Lanthanide-induced shift (LIS) technique . These analyses reveal the preferred conformations and rotational barriers of the phenyl rings relative to the carbonyl group. For 3',4'-Difluoro-2-morpholinomethyl benzophenone, similar conformational preferences could be expected, with the additional influence of the morpholinomethyl group and the electron-withdrawing difluoro substituents.

Chemical Reactions Analysis

The biological activity of benzophenone derivatives is often associated with their ability to interact with biological targets. For instance, certain benzophenone analogues have been evaluated for their anti-proliferative activity against various types of neoplastic cells . The presence of specific substituents, such as a methyl group on the B ring, has been found to be essential for this activity. The difluoro and morpholinomethyl groups in 3',4'-Difluoro-2-morpholinomethyl benzophenone could similarly affect its reactivity and potential as a biological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be studied through various spectroscopic and computational methods. For example, the FT-IR, FT-Raman, and DFT studies of halogenated benzophenones provide insights into their vibrational modes, electronic transitions, and thermodynamic functions . These properties are influenced by the nature and position of the substituents on the benzophenone core. Therefore, the difluoro and morpholinomethyl groups in 3',4'-Difluoro-2-morpholinomethyl benzophenone are likely to have a significant impact on its spectroscopic characteristics and overall stability.

科学研究应用

1. Photochemical Properties and Applications

Benzophenone (BP) photochemistry, which includes derivatives like 3',4'-Difluoro-2-morpholinomethyl benzophenone, has widespread applications in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of BP photophores, such as the formation of a biradicaloid triplet state upon excitation, are exploited in various ways including binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These applications are supported by BP's practical advantages like low water reactivity, ambient light stability, and convenient excitation at 365 nm (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

2. Synthesis and Evaluation Against Neoplastic Development

A series of novel 4-benzyl-morpholine-2-carboxylic acid derivatives, which include 3',4'-Difluoro-2-morpholinomethyl benzophenone analogues, were synthesized and evaluated for anti-proliferative activity in vitro against various types of neoplastic cells. These compounds showed significant antiproliferative activity, indicating their potential in cancer treatment (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

3. Environmental Impact and Degradation Techniques

The environmental presence and impact of benzophenone derivatives, including 3',4'-Difluoro-2-morpholinomethyl benzophenone, are also researched. Studies include their degradation during water treatment processes like ferrate(VI) treatment and the identification of reaction products and pathways. This research is vital for understanding and mitigating the environmental impact of BP derivatives (Yang & Ying, 2013).

属性

IUPAC Name |

(3,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQAPUHUKQCXLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643563 |

Source

|

| Record name | (3,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-2-morpholinomethyl benzophenone | |

CAS RN |

898751-17-2 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)